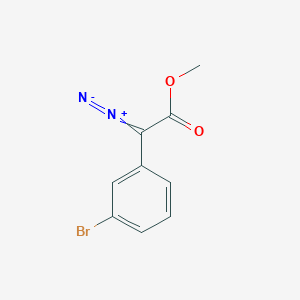

Methyl 2-(3-bromophenyl)-2-diazoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-bromophenyl)-2-diazoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-3-2-4-7(10)5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDPJYRUOWEGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 2-(3-bromophenyl)-2-diazoacetate

The following technical guide is structured to provide actionable, high-level scientific direction for the synthesis, handling, and application of Methyl 2-(3-bromophenyl)-2-diazoacetate .

As this specific regioisomer is a specialized research intermediate often generated in situ rather than a bulk commodity, this guide prioritizes the synthetic workflow and precursor identification over simple catalog procurement.

Synthesis, Reactivity, and C-H Functionalization Utility[1]

Part 1: Chemical Identity & Strategic Procurement

Compound Name: Methyl 2-(3-bromophenyl)-2-diazoacetate

Target Structure:

The "Missing" CAS Number

Unlike stable commodity chemicals, specific aryl diazoacetates often lack a permanent, widely indexed CAS number in public databases (e.g., PubChem or Sigma-Aldrich) because they are typically synthesized immediately prior to use due to thermal sensitivity.

Do not search for the diazo compound directly. Instead, procure the stable acid precursor and synthesize the ester, then the diazo functionality.

Core Precursor Identification

To generate the target, you must start with 3-Bromophenylacetic acid .[2]

| Component | Chemical Name | CAS Number | Role |

| Starting Material | 3-Bromophenylacetic acid | 1878-67-7 | Core Scaffold |

| Intermediate | Methyl 2-(3-bromophenyl)acetate | 1878-68-8 (Generic ester) | Substrate for Diazo Transfer |

| Reagent | p-Acetamidobenzenesulfonyl azide (p-ABSA) | 2158-14-7 | Diazo Transfer Reagent |

| Catalyst | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 6674-22-2 | Base Catalyst |

Note on Procurement: If the methyl ester (Methyl 2-(3-bromophenyl)acetate) is unavailable commercially, it is easily prepared from CAS 1878-67-7 via standard Fischer esterification (

).

Part 2: Synthesis Protocol (Regitz Diazo Transfer)

Methodology: The most robust route to aryl diazoacetates is the Regitz Diazo Transfer using p-ABSA. This method avoids the harsh conditions of Bamford-Stevens reactions and provides high yields of the diazo ester from the parent ester.

Experimental Workflow

Scale: 10.0 mmol (Adjust proportionally)

-

Esterification (If starting from Acid):

-

Reflux 3-bromophenylacetic acid (2.15 g, 10 mmol) in dry Methanol (20 mL) with catalytic

(0.5 mL) for 4 hours. -

Concentrate, neutralize with

, extract with DCM, and dry. Yields quantitative Methyl 2-(3-bromophenyl)acetate.[3]

-

-

Diazo Transfer:

-

Setup: Flame-dried round-bottom flask,

atmosphere, 0°C (Ice bath). -

Charge: Dissolve Methyl 2-(3-bromophenyl)acetate (2.29 g, 10 mmol) and p-ABSA (2.88 g, 12 mmol) in dry Acetonitrile (

, 50 mL). -

Activation: Dropwise add DBU (1.8 mL, 12 mmol) over 15 minutes. The solution will turn from colorless/pale to yellow/orange.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

-

Quench & Purification:

-

Filtration: The sulfonamide byproduct precipitates out. Filter the reaction mixture through a fritted glass funnel to remove the solid.

-

Workup: Dilute filtrate with Diethyl Ether (

), wash with saturated -

Chromatography: Purify via flash column chromatography on silica gel.

-

Eluent: Hexanes/EtOAc (90:10 to 80:20).

-

Target: Collect the bright yellow/orange band.

-

-

Workflow Visualization

Figure 1: Synthetic pathway from commercially available acid precursor to the target diazo species.[4]

Part 3: Characterization & Identification

Since you are synthesizing a compound that may not have a reference spectrum in your local library, use these diagnostic signals to validate the structure.

-

Appearance: Bright yellow to orange oil (characteristic of conjugated diazo systems).

-

IR Spectroscopy (Critical): Look for a very strong, distinctive absorption band at ~2080–2100 cm⁻¹ (

stretch). This confirms the presence of the diazo group. -

¹H NMR (

):-

Absence of the

-proton signal (the singlet at ~3.6 ppm in the starting ester will disappear). -

Aromatic region: 7.1–7.5 ppm (multiplets, 4H).

-

Methyl ester: Singlet at ~3.8 ppm.

-

-

¹³C NMR:

-

Distinctive broad signal for the diazo-carbon (

) typically around 60–70 ppm (often weak due to quadrupolar relaxation).

-

Part 4: Mechanistic Utility & Applications

This molecule is a Donor-Acceptor Carbene Precursor .[5] The electron-withdrawing ester group and the electron-donating aryl group stabilize the carbenoid intermediate generated upon nitrogen extrusion.

Why the 3-Bromo Handle?

The meta-bromide is strategically valuable for post-functionalization.

-

Step 1: Rhodium-Catalyzed Insertion: The diazo group is used first (e.g.,

catalysis) to perform C-H insertion or cyclopropanation. -

Step 2: Cross-Coupling: The bromine atom remains intact during the carbenoid chemistry, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to build complexity after the carbon scaffold is set.

Reactivity Pathway

Figure 2: Divergent reactivity profile. The diazo group drives the initial scaffold formation, while the bromine atom serves as a latent handle for late-stage diversification.

Part 5: Safety & Handling Protocols

WARNING: Diazo compounds are high-energy species. While aryl diazoacetates are generally more thermally stable than alkyl diazoacetates, strict safety adherence is mandatory.

-

Explosion Hazard: Never distill diazo compounds to dryness. Always leave a small amount of solvent or use immediately.

-

Surface Sensitivity: Avoid using metal spatulas or rough ground glass joints, which can initiate detonation. Use Teflon-coated tools and smooth glassware.

-

Storage: If storage is necessary, keep as a solution in hydrocarbon solvents at -20°C. Pure isolated oil should be used within 24 hours.

-

Waste Disposal: Quench excess diazo compound with dilute Acetic Acid or dilute HCl until nitrogen evolution ceases before disposal.

References

-

Davies, H. M. L., & Morton, D. (2011).[5] Guiding Principles for Site Selective and Stereoselective Intermolecular C–H Functionalization by Donor/Acceptor Rhodium Carbenes. Chemical Society Reviews.[5]

-

Doyle, M. P., et al. (2010). Catalytic Carbene Insertion into C–H Bonds. Chemical Reviews.

-

Maas, G. (2009). New Syntheses of Diazo Compounds. Angewandte Chemie International Edition.

-

Regitz, M. (1967). Transfer of Diazo Groups. Angewandte Chemie International Edition in English.

Sources

Chemical structure of methyl 2-(3-bromophenyl)-2-diazoacetate

Structural Architecture, Synthesis, and Catalytic Utility

Executive Summary

Methyl 2-(3-bromophenyl)-2-diazoacetate (CAS: 1247545-72-7) represents a specialized class of donor-acceptor carbene precursors. Unlike simple alkyl diazoacetates, the inclusion of the meta-bromophenyl moiety imparts unique electronic stabilization to the diazo carbon while serving as an orthogonal handle for post-transformation cross-coupling. This guide details the structural properties, validated synthesis via Regitz transfer, and the mechanistic role of this compound in Rh(II)-catalyzed C–H functionalization.

Structural Analysis & Electronic Properties

The stability and reactivity of methyl 2-(3-bromophenyl)-2-diazoacetate are governed by the interplay between the diazo group, the ester carbonyl, and the meta-substituted aryl ring.

1.1 Electronic Resonance

The diazo carbon (

-

Diazo Group: The

functionality acts as a 1,3-dipole. The strong -

3-Bromophenyl Substituent: The bromine atom at the meta position exerts an inductive electron-withdrawing effect (-I). This slightly increases the electrophilicity of the resulting metal-carbene intermediate compared to the unsubstituted phenyl analog, potentially enhancing rates in C–H insertion reactions without compromising the stability of the diazo precursor.

1.2 Spectroscopic Signatures (Diagnostic)

Verification of the structure relies on the disappearance of the methine proton signal found in the precursor and the appearance of the characteristic diazo stretch.

| Method | Diagnostic Signal | Structural Assignment |

| IR (Neat) | ~2080–2110 cm⁻¹ | Strong |

| ~1690–1710 cm⁻¹ | Strong | |

| ¹H NMR | Absence of ~5.0 ppm | Disappearance of the benzylic methine singlet (CH) confirms diazo installation. |

| ~3.85 ppm (s, 3H) | Methyl ester (-OCH₃). | |

| ~7.2–7.7 ppm (m, 4H) | Aromatic protons (pattern consistent with meta-substitution). | |

| ¹³C NMR | ~60–70 ppm (Broad) | The diazo carbon ( |

| ~165 ppm | Carbonyl carbon ( |

Validated Synthesis Protocol: Regitz Diazo Transfer

The most robust route to aryl diazoacetates is the Regitz Diazo Transfer . Direct diazotization of amines is not applicable here; instead, we transfer a diazo group from a sulfonyl azide to the activated methylene of the phenylacetate ester.

2.1 Reaction Logic

-

Precursor: Methyl 2-(3-bromophenyl)acetate. The

-protons are acidic ( -

Base (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene is preferred over weaker bases (like TEA) to ensure complete deprotonation and rapid transfer.

-

Transfer Reagent (p-ABSA): p-Acetamidobenzenesulfonyl azide is safer and more shelf-stable than tosyl azide.

2.2 Step-by-Step Protocol

Scale: 10.0 mmol basis Safety: Perform in a fume hood behind a blast shield. Light exclusion is recommended.

-

Activation: In a flame-dried round-bottom flask, dissolve methyl 2-(3-bromophenyl)acetate (2.29 g, 10 mmol) and p-ABSA (2.64 g, 11 mmol, 1.1 equiv) in anhydrous Acetonitrile (CH₃CN, 30 mL).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add DBU (1.8 mL, 12 mmol, 1.2 equiv) dropwise over 10 minutes.

-

Observation: The solution typically turns yellow/orange.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (disappearance of starting ester).

-

Quench: Dilute with diethyl ether (50 mL) and quench with saturated NH₄Cl solution (50 mL).

-

Workup:

-

Separate layers.[1] Extract aqueous layer with diethyl ether (2 x 30 mL).

-

Wash combined organics with 1M NaOH (2 x 30 mL) to remove the sulfonamide byproduct (which precipitates or dissolves in base).

-

Wash with brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification: Concentrate under reduced pressure (bath < 30 °C). Purify via flash column chromatography on silica gel (Hexanes/EtOAc gradient).

-

Note: Diazo compounds can decompose on acidic silica; adding 1% Et₃N to the eluent is a common stabilization technique.

-

2.3 Synthesis Pathway Diagram

Figure 1: The Regitz Diazo Transfer workflow converting the activated ester to the diazo compound.

Reactivity & Catalytic Application[2][3]

The primary utility of this compound is as a precursor for Rhodium(II)-carbenoids. Upon extrusion of nitrogen gas (

3.1 Mechanism: Rh(II)-Catalyzed C–H Insertion

The meta-bromo substituent plays a critical role here. While the ester group makes the carbene an "acceptor," the aryl ring acts as a "donor." This Donor-Acceptor character stabilizes the carbene, preventing rapid dimerization (a common failure mode with simple diazoacetates) and allowing for highly selective C–H insertion into secondary and tertiary C–H bonds.

3.2 Catalytic Cycle Diagram

Figure 2: The catalytic cycle for Rh(II)-mediated carbene formation and C-H insertion.

Safety & Handling Protocols (Critical)

Diazo compounds are high-energy materials. Strict adherence to safety protocols is non-negotiable.

-

Thermal Stability: Store at -20 °C . While aryl diazoacetates are generally more stable than alkyl variants, they can decompose exothermically.

-

Explosion Hazard: Do not distill neat. Do not use ground glass joints if possible (friction hazard). Use Teflon/plastic spatulas only; avoid metal which can initiate decomposition or spark.

-

Ventilation: All operations must be conducted in a high-flow fume hood. Nitrogen gas evolution during reactions can build pressure; ensure open systems or gas bubblers are used.

-

Waste Disposal: Quench unreacted diazo residues with dilute acetic acid or dilute HCl in a solvent before disposal. Do not concentrate diazo-containing waste streams.

References

-

Regitz, M. (1967). "Transfer of Diazo Groups." Angewandte Chemie International Edition, 6(9), 733-749. Link

-

Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 103(8), 2861-2904. Link

- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience.

-

Maas, G. (2009). "New Syntheses of Diazo Compounds." Angewandte Chemie International Edition, 48(44), 8186-8195. Link

-

Ford, A., et al. (2015). "Modern Organic Synthesis with Alpha-Diazocarbonyl Compounds." Chemical Reviews, 115(18), 9981–10080. Link

Sources

Technical Guide: Properties and Applications of Halogenated Aryl Diazoacetates

Executive Summary

Halogenated aryl diazoacetates represent a specialized class of Donor-Acceptor (D-A) carbene precursors critical to modern organic synthesis and medicinal chemistry. Unlike simple aliphatic diazo compounds, the presence of a halogenated aromatic ring imparts unique electronic stabilization to the diazo functionality while simultaneously modulating the electrophilicity of the resulting metal-carbenoid intermediate.

This guide details the physiochemical properties, synthetic routes, and catalytic applications of these reagents, with a specific focus on their utility in Rhodium(II)-catalyzed C–H functionalization and their role as linchpins for late-stage diversification in drug discovery.

Physiochemical Profile & Electronic Effects[1][2][3][4][5]

The reactivity of aryl diazoacetates is governed by the interplay between the ester group (Acceptor) and the aryl ring (Donor). Introducing halogen substituents (F, Cl, Br, I) onto the aryl ring significantly alters this balance.

Electronic Modulation of the Carbenoid

Upon nitrogen extrusion catalyzed by transition metals (typically Rh, Cu, or Ru), a metal-carbene intermediate is formed. The electrophilicity of this species is dictated by the Hammett substituent constant (

-

Inductive Withdrawal (-I Effect): Halogens are electron-withdrawing by induction. This decreases the electron density on the carbenoid carbon, rendering it more electrophilic compared to unsubstituted or electron-rich (e.g., p-OMe) variants.

-

Resonance Donation (+R Effect): While halogens have lone pairs, the inductive withdrawal generally dominates in the context of stabilizing the diazo precursor, though the resonance effect can subtly influence the transition state energy during C-H insertion.

Thermal Stability and Safety

Halogenated aryl diazoacetates generally exhibit higher thermal stability than their electron-rich counterparts. Differential Scanning Calorimetry (DSC) data typically reveals a correlation between the electron-withdrawing nature of the substituent and the onset temperature of decomposition (

| Substituent (para) | Hammett Constant ( | Approx. | Relative Electrophilicity |

| -OCH₃ | -0.27 | ~90-100 | Low (Stabilized) |

| -H | 0.00 | ~105-110 | Moderate |

| -F | 0.06 | ~110-115 | High |

| -Cl | 0.23 | ~115-120 | Very High |

| -Br | 0.23 | ~118-125 | Very High |

| -CF₃ | 0.54 | >125 | Extremely High |

Note: While "more stable" implies a higher temperature is required for spontaneous decomposition, it also means the resulting carbene is more reactive (less stabilized by the donor ring) once formed.

Synthetic Routes[3][6][7][8][9][10][11][12]

The synthesis of halogenated aryl diazoacetates must balance yield with safety. The Regitz Diazo Transfer is the industry standard for these substrates due to its scalability and avoidance of hazardous diazomethane gas.

Workflow: Deformylative Diazo Transfer

This method generates the diazo compound from the corresponding aryl acetate ester.

Figure 1: Deformylative diazo transfer workflow for synthesizing aryl diazoacetates.

Protocol: Synthesis of p-Bromophenyldiazoacetate

Reagents: Methyl 2-(4-bromophenyl)acetate, 2,2,2-trifluoroethyl trifluoroacetate (TFE-TFA), p-acetamidobenzenesulfonyl azide (p-ABSA), DBU, Acetonitrile.

-

Activation: Dissolve methyl 2-(4-bromophenyl)acetate (1.0 equiv) in THF at -78°C. Add LHMDS (1.1 equiv) dropwise. Stir for 30 min.

-

Formylation: Add TFE-TFA (1.2 equiv) via syringe. Allow to warm to 0°C. This installs a trifluoroacetyl group, activating the alpha-position.

-

Quench & Transfer: Transfer the solution to a mixture of p-ABSA (1.2 equiv) and Et3N or DBU (1.5 equiv) in acetonitrile/water.

-

Cleavage: The trifluoroacetyl group is cleaved in situ during the diazo transfer, yielding the target diazoacetate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc). Caution: Do not concentrate to dryness.

Catalysis & Reactivity: The Rhodium Cycle

The primary utility of these compounds lies in Rhodium(II)-catalyzed transformations. The halogen substituent plays a dual role: it modulates the reactivity of the carbene and serves as a handle for post-catalytic cross-coupling.

Mechanism of C-H Functionalization

The reaction proceeds via a transient metal-carbene species. The high electrophilicity induced by the halogen substituent facilitates insertion into unactivated C-H bonds, often with high enantioselectivity when chiral catalysts (e.g.,

Figure 2: Catalytic cycle for Rh(II)-mediated carbene transfer.

Impact of Halogens on Selectivity

In C-H insertion reactions involving Donor-Acceptor carbenes:

-

Reactivity: p-Br and p-Cl substituted diazoacetates react faster than p-OMe variants due to the destabilized (more electrophilic) carbene.

-

Diastereoselectivity: The steric bulk of the halogen (I > Br > Cl > F) can enhance diastereomeric ratios (dr) by enforcing a specific trajectory in the transition state, particularly when using bulky catalysts like

. -

Chemospecificity: Halogenated carbenes are less prone to "hydride transfer" side reactions compared to highly electron-deficient carbenes, favoring concerted C-H insertion.

Applications in Drug Discovery[10][11][13][14]

Late-Stage Diversification

The presence of a bromine or iodine atom on the aryl ring allows the diazoacetate to function as a "linchpin."

-

Step 1: Perform the Rh-catalyzed C-H insertion or cyclopropanation to build the core scaffold.

-

Step 2: Utilize the halogen handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to generate a library of analogs without repeating the complex carbene chemistry.

Bioisosteres

Fluorinated aryl diazoacetates (containing p-F or m-F) are used to synthesize fluorinated cyclopropanes, which serve as metabolically stable bioisosteres for isopropyl or gem-dimethyl groups in active pharmaceutical ingredients (APIs).

Safety & Handling Protocols

CRITICAL WARNING: Diazo compounds are energetic materials.

-

No Metal Spatulas: Contact with rough metal surfaces can initiate decomposition. Use Teflon-coated or ceramic tools.

-

Temperature Control: Never heat neat halogenated aryl diazoacetates above 40°C. Reactions should be run in solution (DCM, Toluene, or Hexanes).

-

Quenching: Unreacted diazo compounds should be quenched with acetic acid or dilute HCl until the yellow/orange color fades and nitrogen evolution ceases.

-

Storage: Store solutions at -20°C in the dark. Avoid long-term storage of neat material.

References

-

Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature.

-

Ford, A., et al. (2015). Modern Organic Synthesis with Alpha-Diazocarbonyl Compounds. Chemical Reviews.

-

Green, S. P., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Organic Process Research & Development.

-

Regitz, M. (1967). Transfer of Diazo Groups. Angewandte Chemie International Edition.

-

Doyle, M. P., et al. (2010). Catalytic Carbene Insertion into C-H Bonds. Chemical Reviews.

Chemo-Selective Scaffolding: Methyl 2-(3-bromophenyl)-2-diazoacetate

Executive Summary

Methyl 2-(3-bromophenyl)-2-diazoacetate is a specialized donor-acceptor carbenoid precursor utilized in advanced organic synthesis. Unlike simple alkyl diazoacetates, the inclusion of the 3-bromophenyl group serves a dual purpose: it stabilizes the resulting metal-carbene intermediate electronically (donor-acceptor stabilization) and provides a chemically orthogonal "handle" (the aryl bromide) for downstream cross-coupling reactions. This bifunctionality makes it a high-value scaffold for fragment-based drug discovery (FBDD) and the synthesis of complex alkaloids.

Part 1: Physicochemical Profile

The precise characterization of this molecule is critical for stoichiometry and mass spectrometry validation. The presence of the bromine atom introduces a distinct isotopic pattern that must be accounted for in high-resolution mass spectrometry (HRMS).

Molecular Identity Table

| Property | Value | Notes |

| IUPAC Name | Methyl 2-(3-bromophenyl)-2-diazoacetate | |

| Molecular Formula | ||

| Molecular Weight | 255.07 g/mol | Average weight |

| Exact Mass ( | 253.9691 | Monoisotopic peak 1 |

| Exact Mass ( | 255.9671 | Monoisotopic peak 2 (approx 1:1 ratio) |

| Appearance | Yellow to Orange Oil/Solid | Color due to |

| Stability | Thermally Sensitive | Store at -20°C; avoid metal spatulas |

Structural Analysis

The molecule features a central

-

Electronic Effect: The ester group is electron-withdrawing (EWG), stabilizing the diazo dipole. The meta-bromo substituent exerts a weak inductive withdrawing effect (-I) on the phenyl ring without the direct resonance conjugation seen in para-substituted analogs.

-

Reactivity Implication: This electronic balance makes the generated rhodium-carbenoid sufficiently reactive for C-H insertion but stable enough to suppress rapid dimerization (carbene dimerization).

Part 2: Synthetic Architecture (The "How-To")

The synthesis of Methyl 2-(3-bromophenyl)-2-diazoacetate is most reliably achieved via Regitz Diazo Transfer . This method avoids the hazardous handling of diazomethane and allows for scalable production.[1]

Reagents & Precursors[2][3][4][5][6][7][8][9]

-

Substrate: Methyl 2-(3-bromophenyl)acetate (CAS: 150529-73-0).[2]

-

Diazo Transfer Reagent: p-Acetamidobenzenesulfonyl azide (

-ABSA) is preferred over tosyl azide for easier byproduct removal. -

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as the specific base to generate the enolate.

Step-by-Step Protocol

Note: Perform all steps behind a blast shield in a well-ventilated fume hood.

-

Activation: In a flame-dried round-bottom flask, dissolve Methyl 2-(3-bromophenyl)acetate (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).

-

Reagent Addition: Add

-ABSA (1.1 equiv) to the solution. The mixture typically remains heterogeneous or forms a suspension. -

Enolate Formation (Critical Step): Cool the system to 0°C. Add DBU (1.2 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 15 minutes.

-

Observation: The solution will turn yellow/orange, indicating the formation of the diazo species. The reaction is exothermic; maintain T < 5°C.

-

-

Transfer: Allow the reaction to warm to Room Temperature (25°C) and stir for 3–12 hours. Monitor by TLC (disappearance of starting ester).

-

Workup (Purification Strategy):

-

Dilute with Diethyl Ether (

). -

Wash with 10% NaOH solution. Why? This converts the sulfonamide byproduct into a water-soluble salt, removing it from the organic phase.

-

Wash with Brine, dry over

, and concentrate under reduced pressure (keep bath < 30°C).

-

-

Isolation: Purify via flash column chromatography on silica gel.

-

Eluent: Hexanes/EtOAc gradient.

-

Caution: Diazo compounds can degrade on acidic silica; use neutralized silica (treated with 1%

) if degradation is observed.

-

Synthesis Workflow Diagram

Caption: Regitz diazo transfer workflow converting the aryl acetate precursor to the target diazo scaffold.

Part 3: Mechanistic Utility & Applications[5]

The core value of this molecule lies in its ability to undergo Rhodium(II)-catalyzed carbenoid transformations .

The Bifunctional Advantage

Standard aryl diazoacetates are "dead ends" after the carbene reaction. The 3-bromo variant allows for Sequential Catalysis :

-

Reaction A (Rh-Catalyzed): C-H Insertion or Cyclopropanation (using the diazo group).[3]

-

Reaction B (Pd-Catalyzed): Suzuki-Miyaura or Buchwald-Hartwig coupling (using the bromine handle).

This sequence is particularly powerful for building 3D-rich pharmaceutical cores (e.g., functionalized cyclopropanes or chiral

Catalytic Cycle: C-H Insertion

When exposed to a chiral dirhodium catalyst (e.g.,

Caption: Rhodium(II)-catalyzed cycle showing diazo decomposition, carbenoid formation, and C-H insertion.

Part 4: Safety & Handling Protocols (E-E-A-T)

Diazo compounds are high-energy species. While aryl diazoacetates are generally more stable than aliphatic ones due to conjugation, strict safety protocols are non-negotiable.

-

Thermal Hazard: Do not heat the neat (pure) substance above 40°C. Decomposition can become autocatalytic.

-

Friction Sensitivity: Do not use metal spatulas or ground glass joints with the pure solid/oil. Use Teflon or plastic tools.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Light sensitivity requires amber vials.

-

Quenching: Have a solution of dilute Acetic Acid or dilute HCl ready. Protonation of the diazo carbon leads to rapid decomposition (releasing

) and renders the compound inert.

References

-

Davies, H. M. L., & Morton, D. (2011).[4] Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chemical Society Reviews, 40(4), 1857-1869.[4] [Link]

- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience.

-

Regitz, M. (1967).[5] Transfer of Diazo Groups.[5][6] Angewandte Chemie International Edition, 6(9), 733-749. [Link]

-

Müller, S. T. R., Smith, D., Hellier, P., & Wirth, T. (2014).[7][8] Safe Generation and Direct Use of Diazoesters in Flow Chemistry.[7] Synlett, 25(06), 871-875. [Link]

-

PubChem. (n.d.).[9] Methyl 2-(3-bromophenyl)acetate (Precursor Data). National Library of Medicine.[10][11] [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl 2-(3-bromophenyl)acetate | 150529-73-0 [sigmaaldrich.com]

- 3. rameshrasappan.com [rameshrasappan.com]

- 4. Methyl phenyldiazoacetate - Wikipedia [en.wikipedia.org]

- 5. Regitz Diazo Transfer | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]

- 8. Diazo compound synthesis by C-C coupling [organic-chemistry.org]

- 9. 6-Bromoquinoxaline-2-carboxylic Acid | C9H5BrN2O2 | CID 54101209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (+)-Strychnine | C21H22N2O2 | CID 9997016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Uses of Bromophenyl Diazoacetates in Medicinal Chemistry

The following technical guide details the applications, mechanistic principles, and experimental protocols for Bromophenyl Diazoacetates in medicinal chemistry.

Executive Summary: The Strategic Value of the Reagent

In the landscape of modern drug discovery, Bromophenyl Diazoacetates (specifically 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate) represent a "privileged" class of carbenoid precursors. Unlike simple alkyl diazoacetates, these reagents offer a trifecta of strategic advantages for the medicinal chemist:

-

Electronic Tuning (Donor-Acceptor): The aryl ring acts as a donor while the ester acts as an acceptor. This "donor-acceptor" electronic profile stabilizes the intermediate metal-carbene, suppressing homodimerization and

-hydride elimination, thereby enabling highly enantioselective transformations. -

The "Bromo" Handle: The bromine substituent is not merely structural; it serves as a latent reactive site for late-stage functionalization (LSF). This allows for the rapid generation of diverse libraries via palladium-catalyzed cross-couplings after the complex carbene transformation is complete.

-

Pharmacophore Construction: They are direct precursors to chiral cyclopropanes (present in drugs like Ticagrelor, Tranylcypromine, and Tasimelteon) and chiral esters via C–H insertion.

Mechanistic Foundations: Rhodium(II) Catalysis

The utility of bromophenyl diazoacetates relies on their decomposition by dirhodium(II) tetracarboxylate catalysts to form transient metal-carbene species.

The Catalytic Cycle

The reaction proceeds via the extrusion of nitrogen gas, generating a highly electrophilic rhodium-carbene. The reactivity is dictated by the catalyst's ligand sphere (e.g., Rh₂(S-DOSP)₄ vs. Rh₂(S-PTAD)₄).

Figure 1: General mechanism of Rh(II)-catalyzed carbene transfer. The donor-acceptor nature of the bromophenyl reagent stabilizes the red 'Carbene' node, preventing side reactions.

Core Applications in Drug Discovery[1][2]

Asymmetric Cyclopropanation (Scaffold Synthesis)

The primary application is the synthesis of 1,2-diarylcyclopropanes . These scaffolds are bioisosteres of alkenes and restrict conformational freedom, often improving potency and metabolic stability.

-

Reagent: 2,2,2-Trichloroethyl 2-(4-bromophenyl)-2-diazoacetate is preferred over methyl esters because the bulky trichloroethyl group enhances stereoselectivity.

-

Catalyst: Rh₂(S-DOSP)₄ is the industry standard for styrenyl substrates, typically yielding >90% ee.

-

Target Class: SNRI inhibitors, antithrombotic agents (Ticagrelor analogs).

Data Comparison: Ester Effect on Selectivity

| Diazo Ester (R) | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Methyl | Rh₂(S-DOSP)₄ | 65 | 5:1 | 82% |

| 2,2,2-Trichloroethyl | Rh₂(S-DOSP)₄ | 88 | >20:1 | 94% |

| tert-Butyl | Rh₂(S-DOSP)₄ | 72 | 10:1 | 88% |

Divergent Synthesis via "The Bromo Pivot"

This strategy allows a single diazo reaction to spawn a library of drug candidates. The bromophenyl group remains intact during the Rh-catalyzed step, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

Figure 2: The "Bromo Pivot" strategy. A single chiral intermediate supports divergent library generation.

C–H Functionalization

Beyond cyclopropanes, these reagents perform highly selective C–H insertions into benzylic and allylic C–H bonds.

-

Application: Late-stage functionalization of complex pharmacophores.

-

Selectivity: The bulky bromophenyl group directs insertion to the least sterically hindered C–H bond, often overriding electronic preferences.

Experimental Protocols

Protocol A: Synthesis of 2,2,2-Trichloroethyl 2-(4-bromophenyl)-2-diazoacetate

This procedure uses the p-ABSA (p-acetamidobenzenesulfonyl azide) diazo transfer method, which is safer than direct diazotization.

Reagents:

-

2,2,2-Trichloroethyl 2-(4-bromophenyl)acetate (1.0 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

-

p-ABSA (1.2 equiv)

-

Acetonitrile (0.5 M)

Step-by-Step:

-

Dissolution: Dissolve the ester in dry acetonitrile under nitrogen atmosphere.

-

Base Addition: Cool to 0°C. Add DBU dropwise. Stir for 15 minutes.

-

Diazo Transfer: Add p-ABSA in one portion. Allow the mixture to warm to room temperature (23°C) and stir for 12 hours.

-

Quench: Dilute with diethyl ether and wash with saturated NH₄Cl (to remove excess base) and 1M NaOH (to remove sulfonamide byproduct).

-

Purification: Dry organic layer over MgSO₄. Concentrate. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

-

Note: The product is a bright orange solid/oil. Store at -20°C.

-

Protocol B: Rh(II)-Catalyzed Asymmetric Cyclopropanation

Representative procedure for coupling with styrene.

Reagents:

-

Styrene (5.0 equiv)

-

Bromophenyl diazoacetate (1.0 equiv)

-

Rh₂(S-DOSP)₄ (1.0 mol%)

-

Hexanes or 2,2-Dimethylbutane (0.1 M)

Step-by-Step:

-

Catalyst Setup: In a flame-dried flask, dissolve Rh₂(S-DOSP)₄ and styrene in the solvent. Heat to reflux (or 50°C).

-

Slow Addition: Dissolve the diazoacetate in a small volume of solvent. Add this solution to the catalyst mixture via syringe pump over 2–4 hours.

-

Critical: Slow addition keeps the steady-state concentration of diazo low, preventing carbene dimerization (azine formation).

-

-

Completion: Stir for an additional hour. The solution typically fades from green (catalyst) to a lighter color.

-

Workup: Evaporate solvent. The excess styrene can be recovered.

-

Analysis: Determine diastereoselectivity (dr) by ¹H NMR of the crude. Purify by column chromatography to isolate the chiral cyclopropane.

Safety & Handling

-

Explosion Hazard: Diazo compounds are energetic.[1] While aryl diazoacetates are more stable than alkyl variants, never heat the neat compound. Always use in solution.

-

Carcinogenicity: Alkylating agents. Handle in a fume hood with double gloves.

-

Waste Disposal: Quench unreacted diazo residues with acetic acid until nitrogen evolution ceases before disposal.

References

-

Davies, H. M. L., & Denton, J. R. (2009).[2] Application of donor/acceptor-carbenoids to the synthesis of natural products.[3][4][5][6] Chemical Society Reviews.[2] Link

-

Doyle, M. P., et al. (2010). Catalytic Carbene Insertion into C–H Bonds. Chemical Reviews.[2] Link

-

Sharland, J. C., et al. (2021).[7] Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates.[8][9] Chemical Science.[10] Link

-

Organic Syntheses. (2012). Synthesis of Diazoacetates via Diazo Transfer. Organic Syntheses, Vol 89. Link

-

Gillingham, D., & Fei, N. (2013). Nuclear Magnetic Resonance and calorimetric study of the thermal stability of diazo compounds. Beilstein Journal of Organic Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US8975428B2 - Dirhodium catalyst compositions and synthetic processes related thereto - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 8. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins | MDPI [mdpi.com]

Technical Guide: Safety & Handling Architecture for Methyl 2-(3-bromophenyl)-2-diazoacetate

This guide is structured as a high-level technical whitepaper, designed for immediate integration into research and development workflows. It prioritizes mechanistic understanding over rote compliance, ensuring that safety is a byproduct of scientific mastery.

Document Control:

-

Subject: Methyl 2-(3-bromophenyl)-2-diazoacetate

-

Role: Senior Application Scientist

Part 1: Executive Technical Summary

Methyl 2-(3-bromophenyl)-2-diazoacetate is a specialized donor-acceptor diazo compound used primarily as a metallo-carbene precursor in rhodium- or copper-catalyzed cyclopropanation and C–H insertion reactions. Unlike alkyl diazoacetates (e.g., ethyl diazoacetate), the aryl ring provides electronic stabilization via conjugation, raising the decomposition temperature (

However, this stability creates a false sense of security . The compound remains a high-energy material (HEM) capable of rapid, exothermic decomposition (

Critical Directive: This compound should be generated in situ whenever possible. If isolation is required, it must be handled as a shock-sensitive explosive and a potent genotoxin.

Part 2: Chemical Identity & Physicochemical Profile

| Parameter | Data / Estimation | Validation Method |

| Chemical Name | Methyl 2-(3-bromophenyl)-2-diazoacetate | NMR / IR |

| Structure | -- | |

| Precursor CAS | 150529-73-0 (Methyl 2-(3-bromophenyl)acetate) | Precursor verification |

| Molecular Weight | ~255.07 g/mol | Mass Spec |

| Appearance | Yellow to Orange Oil (or low-melting solid) | Visual Inspection |

| Key IR Signal | ~2080–2110 cm⁻¹ (Strong | FTIR (Diagnostic) |

| Solubility | Soluble in CH₂Cl₂, Et₂O, THF; Insoluble in water | -- |

Note on CAS: A specific CAS number for the diazo derivative is not widely listed in public chemical inventories, classifying it as a "Research & Development Intermediate." Strict internal tracking is required.

Part 3: Hazard Architecture (The "Why")

Energetic Instability

The diazo functionality (

-

Mechanism of Hazard: The aryl ring stabilizes the ground state, but once

(approx. 80–110°C for aryl diazoacetates) is reached, decomposition is autocatalytic. -

Shock Sensitivity: While less sensitive than diazomethane, aryl diazoacetates can detonate if subjected to high friction (ground glass joints) or impact when dry.

Toxicology: The Alkylating Threat

Diazo compounds are electrophilic alkylating agents. They can transfer the carbene/alkyl group to nucleophilic centers in DNA (e.g., guanine residues) and proteins.

-

Acute Toxicity: High risk of chemical burns to mucous membranes.

-

Chronic Toxicity: Presumed carcinogen and mutagen based on structural activity relationships (SAR) with known diazo compounds.

-

Sensitization: The brominated aryl moiety may enhance skin permeation, leading to systemic sensitization.

Part 4: Operational Safety Protocols (The "How")

Synthesis & Handling Workflow

The safest protocol avoids isolation. If isolation is necessary for analytical purity, strict limits apply.

Figure 1: Decision matrix for synthesis. In situ generation is the primary control for explosion risk.

Storage (If Isolated)

-

Temperature: Store at -20°C or lower .

-

Container: Plastic or Teflon-lined containers. NO ground glass joints (friction hazard).

-

Atmosphere: Store under Argon/Nitrogen to prevent reaction with atmospheric moisture or oxygen.

-

Light: Amber vials are mandatory; UV light triggers nitrogen extrusion.

Self-Validating Quenching Protocol

Never assume a reaction is complete. Use this self-validating system to destroy excess diazo reagent.

-

Reagent: Glacial Acetic Acid (or dilute HCl if compatible with product).

-

Action: Add acid dropwise to the reaction mixture.

-

Visual Validation: The characteristic yellow/orange color must fade to colorless or pale yellow.

-

Instrumental Validation: Spot an aliquot on an IR card. The strong peak at ~2100 cm⁻¹ must be absent .

-

Why Acetic Acid? It protonates the diazo carbon, facilitating nucleophilic attack by acetate or water, releasing

safely.

-

Part 5: Emergency Response & Disposal

Spills

-

Small Spill (< 5 mL):

-

Evacuate immediate area.

-

Wearing double nitrile gloves and a face shield, cover the spill with a slurry of silica gel .

-

Slowly add acetic acid to the silica slurry to quench.

-

Wait for gas evolution to cease before cleanup.

-

-

Skin Exposure:

-

Immediate flush with water for 15 minutes.

-

Do not use organic solvents (ethanol/DMSO) to wash skin; this increases absorption of the brominated compound.

-

Disposal Logic

Waste containing this compound must be quenched before entering the waste stream.

Figure 2: Pre-disposal quenching workflow to prevent downstream pressurization of waste drums.

References

-

Davies, H. M. L., & Morton, D. (2011). Guiding Principles for Site Selective and Stereoselective Intermolecular C–H Functionalization by Donor/Acceptor Rhodium Carbenes. Chemical Society Reviews. Link

-

Ford, A., et al. (2015). Modern Organic Synthesis with Alpha-Diazocarbonyl Compounds. Chemical Reviews. Link

-

Green, S. P., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Link

-

Proctor, L. (2021). Hazards of Diazo Compounds. ACS Chemical Safety Library. Link

Sources

A Guide to the Synthesis of Donor-Acceptor Diazo Compounds: Strategies, Mechanisms, and Best Practices

Introduction: The Unique Duality of Donor-Acceptor Diazo Compounds

In the vast toolkit of synthetic organic chemistry, diazo compounds stand out as exceptionally versatile reagents.[1] First discovered in 1883, their ability to serve as precursors to highly reactive carbenes has unlocked countless transformations.[1][2] However, their utility is often tempered by their inherent instability and potential hazards. This guide focuses on a specific, highly valuable subclass: donor-acceptor (D-A) diazo compounds .

These structures feature a diazo carbon flanked by both an electron-donating group (e.g., aryl, vinyl) and an electron-withdrawing, or acceptor, group (e.g., ester, ketone, sulfone).[2][3] This electronic arrangement creates a "push-pull" system that delocalizes charge, striking a critical balance between stability and reactivity.[2][4] The donor group moderates the electrophilicity imparted by the acceptor, rendering the compound stable enough for isolation and handling while preserving the necessary reactivity for controlled carbene generation, typically through transition metal catalysis.[2][3] This unique characteristic has made D-A diazo compounds indispensable precursors for generating metal carbenoids, which are central to a vast array of powerful bond-forming reactions, including cyclopropanations, C–H functionalization, and ylide formations.[3][5][6][7]

This technical guide provides an in-depth exploration of the primary synthetic methodologies for preparing donor-acceptor diazo compounds, offering field-proven insights into experimental choices, detailed protocols, and safety considerations for researchers in organic synthesis and drug development.

Classification of Diazo Compounds

The reactivity and stability of a diazo compound are dictated by the substituents on the diazo carbon. Understanding this classification is key to selecting the appropriate synthetic strategy and predicting downstream reactivity.

Caption: Classification of diazo compounds based on substituent electronic effects.

Pillar 1: The Diazo Transfer Reaction

The most prevalent and robust method for synthesizing D-A diazo compounds is the diazo transfer reaction, often referred to as the Regitz diazo transfer.[2] This method involves the transfer of a diazo group (N₂) from a sulfonyl azide donor to a CH-acidic substrate—a compound with an active methylene group flanked by electron-withdrawing groups.[2][8]

Causality of the Mechanism

The reaction is initiated by the deprotonation of the active methylene compound by a suitable base to form a nucleophilic enolate. This enolate then attacks the terminal nitrogen of the sulfonyl azide. The resulting intermediate undergoes a cyclization and subsequent fragmentation, driven by the irreversible loss of the sulfonamide anion, to yield the desired diazo compound. The choice of base is critical; it must be strong enough to deprotonate the substrate but ideally non-nucleophilic to avoid side reactions with the sulfonyl azide. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is frequently employed for this reason.[9]

Caption: Generalized mechanism for the base-mediated diazo transfer reaction.

Diazo Transfer Reagents: A Comparative Analysis

The choice of sulfonyl azide impacts reaction efficiency, safety, and purification. While tosyl azide (TsN₃) was historically common, safer and more practical alternatives are now preferred.

| Reagent | Structure | Key Advantages | Key Disadvantages |

| Tosyl Azide (TsN₃) | p-Toluenesulfonyl Azide | Readily accessible, widely studied. | Potentially explosive; byproduct (tosylamide) can be difficult to remove.[8] |

| Mesyl Azide (MsN₃) | Methanesulfonyl Azide | More reactive than TsN₃; byproduct is water-soluble. | Volatile and highly explosive; generally prepared and used in situ. |

| p-ABSA | p-Acetamidobenzenesulfonyl Azide | Crystalline, stable solid; considered much safer than TsN₃.[2][8] | Slightly less reactive than TsN₃. |

| Imisyl Azide | Imidazole-1-sulfonyl Azide | Byproduct is water-soluble imidazole, simplifying purification.[4] | Can be less stable than other reagents. |

Protocol: Synthesis of Methyl 2-diazo-2-phenylacetate via Diazo Transfer

This protocol is a representative example using the safer p-ABSA reagent.

Materials:

-

Methyl phenylacetate (1.0 eq)

-

p-Acetamidobenzenesulfonyl azide (p-ABSA) (1.1 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

-

Acetonitrile (CH₃CN) as solvent

-

Diethyl ether, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl phenylacetate and acetonitrile (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add p-ABSA to the solution, followed by the dropwise addition of DBU over 5-10 minutes. The causality here is to form the enolate in the presence of the diazo transfer agent to ensure immediate reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-4 hours). A characteristic yellow-orange color indicates the formation of the diazo compound.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). The bicarbonate wash removes the acidic sulfonamide byproduct.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure diazo ester.

Self-Validation: Successful synthesis is confirmed by the appearance of a strong, characteristic N≡N stretching frequency in the IR spectrum (~2100 cm⁻¹) and the disappearance of the α-proton signal in the ¹H NMR spectrum.

Pillar 2: Oxidation of Hydrazones

An alternative and powerful strategy for synthesizing D-A diazo compounds is the oxidation of the corresponding hydrazones. This method is particularly useful when the target diazo compound lacks an acidic α-proton, making diazo transfer impossible.

Causality of the Mechanism

The synthesis first involves the condensation of a D-A substituted ketone or aldehyde with hydrazine to form the hydrazone intermediate. This hydrazone is then subjected to an oxidant. The oxidant abstracts two protons and two electrons from the hydrazone, leading to the formation of the diazo N=N double bond and a stable byproduct.

Common Oxidants:

-

Manganese Dioxide (MnO₂): A mild, heterogeneous oxidant that is effective but can require large excesses and long reaction times.[10]

-

Mercury(II) Oxide (HgO) or Silver(I) Oxide (Ag₂O): Highly effective but their use is limited due to high cost and toxicity concerns.[10]

-

Hypervalent Iodine Reagents (e.g., PIDA): Phenyliodine diacetate (PIDA) has emerged as a modern, metal-free, and efficient oxidant for this transformation, proceeding under mild conditions.[11]

Protocol: Synthesis of a Diazo Compound via Hydrazone Oxidation

This protocol outlines a modern approach using PIDA.

Materials:

-

Donor-acceptor substituted hydrazone (1.0 eq)

-

Phenyliodine diacetate (PIDA) (1.2 eq)

-

Methanol (MeOH) as solvent

-

Dichloromethane (DCM), water, brine, anhydrous MgSO₄

-

Silica gel for chromatography

Procedure:

-

Hydrazone Formation (if needed): Dissolve the parent ketone/aldehyde in ethanol, add hydrazine hydrate (1.1 eq), and stir at room temperature until TLC confirms full conversion to the hydrazone. Isolate the hydrazone by standard workup.

-

Oxidation Setup: Dissolve the purified hydrazone in methanol in a flask protected from light (diazo compounds can be light-sensitive).

-

Oxidant Addition: Add PIDA in one portion and stir the reaction at room temperature. The reaction is typically rapid (30-60 minutes).

-

Workup: Upon completion, remove the methanol under reduced pressure. Redissolve the residue in dichloromethane, wash with water and brine to remove byproducts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude diazo compound by flash chromatography.

Pillar 3: Modern Approaches - Synthesis in Continuous Flow

A significant advance in handling potentially hazardous reagents like diazo compounds is the use of continuous flow chemistry.[12][13] This technology allows for the in situ generation and immediate consumption of the diazo compound, minimizing the amount present at any given time and dramatically improving safety.

A typical flow setup involves pumping a solution of the precursor (e.g., a hydrazone) through a packed-bed reactor containing a solid-supported reagent (e.g., an immobilized oxidant). The exiting stream, now containing the synthesized diazo compound, flows directly into a second reactor where it is mixed with a catalyst (e.g., a dirhodium complex) and a reaction partner to form the final product.[12][13]

Caption: Workflow for continuous flow synthesis and immediate use of D-A diazo compounds.

Safety and Handling

Warning: Although donor-acceptor diazo compounds are more stable than their acceptor-only counterparts, they are high-energy molecules and should be treated as potentially explosive.[9]

-

Always handle diazo compounds behind a blast shield.

-

Avoid using ground-glass joints or metal spatulas, as friction can initiate decomposition.

-

Work on the smallest scale feasible.

-

Store diazo compounds in a refrigerator, protected from light, and for limited periods.

-

Solutions of diazo compounds are generally safer to handle than the neat substances.

Conclusion

The synthesis of donor-acceptor diazo compounds is a cornerstone of modern synthetic chemistry, providing access to a class of uniquely stabilized yet highly reactive intermediates. The classical diazo transfer reaction remains the workhorse method for substrates with active methylene groups, with modern reagents like p-ABSA enhancing the safety of the procedure. For other substrates, the oxidation of hydrazones provides a complementary and powerful route. The advent of continuous flow technology further mitigates the risks associated with these energetic molecules, paving the way for their safer use in both academic and industrial settings. A thorough understanding of these synthetic strategies, their underlying mechanisms, and the associated safety protocols is essential for any researcher aiming to leverage the full synthetic potential of rhodium-carbene chemistry.[14][15]

References

- Abrams, D. J., Davies, H. M. L., & Sorensen, E. J. (n.d.). Donor-Acceptor-Acceptor 1,3-Bisdiazo Compounds: An Exploration of Synthesis and Stepwise Reactivity. ACS Publications.

- RSC Publishing. (n.d.). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances.

- RSC Publishing. (2025, November 18). Diazo compounds: synthesis, carbene generation and reactivity.

- Davies, H. M. L., & Beckwith, R. E. J. (n.d.). Application of Donor/Acceptor-Carbenoids to the Synthesis of Natural Products. NIH Public Access.

- MDPI. (2023, September 18). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins.

- Rackl, D., Yoo, C.-J., Jones, C. W., & Davies, H. M. L. (2017). Synthesis of Donor/Acceptor-Substituted Diazo Compounds in Flow and Their Application in Enantioselective Dirhodium-Catalyzed Cyclopropanation and C–H Functionalization. ResearchGate.

- The Davies Group, ScholarBlogs. (2017, June 5). 277: Synthesis of Donor/Acceptor-Substituted Diazo Compounds in Flow and Their Application in Enantioselective Dirhodium-Catalyzed Cyclopropanation and C–H Functionalization.

- Zhang, Y., Yang, Y., & Xue, Y. (2022, January 25). Elucidating the mechanism and reactivity of the reaction between the donor–acceptor–acceptor 1,3-bisdiazo compound and cinnamyl alcohol catalyzed by Rh2(OAc)4. RSC Publishing.

- Wikipedia. (n.d.). Diazo.

- Science of Synthesis. (n.d.). Product Class 21: Diazo Compounds.

- The Davies Group, ScholarBlogs. (2011, March 1). 214. Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes.

- Ollevier, T., et al. (2024). Metal-Free Oxidation of Acceptor-Donor Acylhydrazones into Diazo Compounds Using Phenyl Iododiacetate. Organic Chemistry Portal.

- Baran Lab. (2019, June 8). Diazo Chemistry.

- National Center for Biotechnology Information. (2024, December 12). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances.

- ResearchGate. (2025, August 10). Rhodium(II)-Catalyzed Reaction of Diazo Compounds in the Service of Organic Synthesis of Natural and Non-Natural Products.

- National Center for Biotechnology Information. (n.d.). Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]

- 3. Application of Donor/Acceptor-Carbenoids to the Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazo - Wikipedia [en.wikipedia.org]

- 5. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 214. Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes - The Davies Group [scholarblogs.emory.edu]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. par.nsf.gov [par.nsf.gov]

- 10. baranlab.org [baranlab.org]

- 11. Metal-Free Oxidation of Acceptor-Donor Acylhydrazones into Diazo Compounds Using Phenyl Iododiacetate [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. 277: Synthesis of Donor/Acceptor-Substituted Diazo Compounds in Flow and Their Application in Enantioselective Dirhodium-Catalyzed Cyclopropanation and C–H Functionalization - The Davies Group [scholarblogs.emory.edu]

- 14. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Tuning of Diazo Scaffolds: The 3-Bromo Substituent Effect

This guide details the electronic influence of the 3-bromo substituent on diazo reactivity, focusing on quantitative Hammett parameters, mechanistic implications for metal-carbenoid chemistry, and practical synthesis protocols.

Technical Guide for Medicinal Chemists & Process Engineers

Executive Summary

In the structural optimization of diazo compounds—specifically

Electronic Theory: The "Pure" Inductive Effect

To understand the 3-bromo effect, one must quantify the substituent's influence using Hammett physicochemical parameters. The reactivity of the diazo carbon is governed by the electron density transmitted through the aryl

Hammett Parameter Comparison

The distinct behavior of the 3-bromo substituent is evident when comparing meta (

| Substituent Position | Electronic Net Effect | |||

| 3-Bromo (meta) | +0.39 | +0.45 | -0.06 (Negligible) | Strongly Deactivating (EWG) |

| 4-Bromo (para) | +0.23 | +0.45 | -0.22 (Significant) | Moderately Deactivating |

| H (Unsubstituted) | 0.00 | 0.00 | 0.00 | Neutral |

Data Source: Hansch, C., et al. Chem. Rev. 1991.

Mechanistic Implication

At the 3-position, the bromine atom cannot donate lone pair electrons into the aromatic ring's

-

Effect on Diazonium (

): Increases the electrophilicity of the terminal nitrogen, accelerating azo coupling rates but destabilizing the salt thermally (making -

Effect on Carbenoids (

): When converted to a Rh-carbenoid, the 3-bromo group withdraws electron density from the carbenoid carbon. This lowers the LUMO energy of the metal-carbene bond, significantly increasing reactivity toward electron-rich nucleophiles (e.g., intermolecular cyclopropanation or intramolecular C-H insertion).

Visualization of Electronic Vectors

The following diagram illustrates the vector analysis of the 3-bromo vs. 4-bromo effects on a diazoacetophenone scaffold.

Caption: Comparative electronic vectors. Note the 3-bromo substituent exerts a unidirectional withdrawing effect, maximizing electrophilicity.

Experimental Protocol: Synthesis & Application

This protocol details the synthesis of 3-bromo-

Step 1: Diazo Transfer Synthesis

Objective: Convert 3-bromoacetophenone to 3-bromo-

Reagents:

-

3-Bromoacetophenone (1.0 equiv)

-

p-ABSA (p-acetamidobenzenesulfonyl azide) or TsN

(1.2 equiv) -

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

-

Acetonitrile (0.5 M)

Procedure:

-

Activation: Dissolve 3-bromoacetophenone in dry acetonitrile under

atmosphere. -

Base Addition: Cool to 0°C. Add DBU dropwise. The solution will darken, indicating enolate formation. Note: The 3-Br substituent stabilizes the enolate intermediate via induction, facilitating this step compared to electron-rich analogs.

-

Transfer: Add p-ABSA in one portion. Allow to warm to room temperature and stir for 4 hours.

-

Quench: Dilute with diethyl ether, wash with 10% NaOH (to remove sulfonamide byproduct) and brine.

-

Purification: Flash chromatography (Hexane/EtOAc). The product is a bright yellow solid.

-

QC Check: IR Spectrum should show a strong characteristic diazo stretch at

.

-

Step 2: Rh(II)-Catalyzed C-H Insertion

Objective: Demonstrate enhanced carbene reactivity.

Reagents:

-

3-Bromo-

-diazoacetophenone (Substrate) - (1 mol%)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve

in DCM at reflux. -

Add the diazo compound slowly (via syringe pump over 1 hour) to maintain low stationary concentration (preventing azine dimerization).

-

Observation: The 3-bromo variant typically reacts faster than the unsubstituted acetophenone due to the destabilized (more electrophilic) carbenoid intermediate.

-

Outcome: Formation of the cyclized indanone derivative or intermolecular cyclopropanation product (if olefin is present).

Reactivity Workflow Diagram

The following flowchart visualizes the mechanistic pathway, highlighting where the 3-bromo substituent exerts its kinetic influence.

Caption: Mechanistic pathway. The 3-Br substituent destabilizes the Carbenoid intermediate, lowering the activation energy for nucleophilic attack.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Ford, A., et al. (2015). Modern Organic Synthesis with Alpha-Diazocarbonyl Compounds. Chemical Reviews. Link

-

Doyle, M. P. (1986). Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by rhodium(II) carboxylates. Journal of Organic Chemistry. Link

-

Regitz, M. (1967). Transfer of Diazo Groups.[1] Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Synthesis of methyl 2-(3-bromophenyl)-2-diazoacetate from hydrazones

An Application Note and Protocol for the Synthesis of Methyl 2-(3-bromophenyl)-2-diazoacetate

Author: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of methyl 2-(3-bromophenyl)-2-diazoacetate, a versatile reagent in modern organic synthesis. The protocol details a reliable two-step process commencing with the synthesis of the requisite hydrazone from methyl 2-(3-bromophenyl)-2-oxoacetate, followed by its dehydrogenation using activated manganese dioxide. This application note is designed for researchers in synthetic chemistry and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols. The methodologies are presented to ensure reproducibility and high fidelity, grounded in established chemical principles.

Introduction and Significance

α-Diazo carbonyl compounds are exceptionally valuable intermediates in organic chemistry. The inherent lability of the dinitrogen moiety allows for its facile extrusion under thermal, photochemical, or transition-metal-catalyzed conditions, generating highly reactive carbene or metal-carbenoid species.[1][2] These intermediates participate in a wide array of synthetic transformations, including cyclopropanations, X-H insertion reactions (where X = C, O, N, S), and ylide formations.[3]

Methyl 2-(3-bromophenyl)-2-diazoacetate incorporates both the synthetically versatile diazoester functionality and a brominated aromatic ring. The bromine atom serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the late-stage functionalization of complex molecules. This makes the title compound a powerful building block for constructing diverse molecular architectures in pharmaceutical and materials science research.

The most common and robust methods for preparing stabilized diazo compounds involve either diazo-transfer reactions or the oxidation of hydrazones.[2] The latter approach, which is detailed herein, offers a reliable pathway from readily accessible α-keto esters and avoids the use of potentially explosive sulfonyl azides often employed in diazo-transfer methods.

Reaction Mechanism: From Hydrazone to Diazo Compound

The conversion of a hydrazone to a diazo compound is fundamentally an oxidative dehydrogenation process. While various oxidants can achieve this transformation, activated manganese dioxide (MnO₂) is a widely used, effective, and heterogeneous reagent that simplifies product purification.[4][5]

The proposed mechanism proceeds as follows:

-

Adsorption: The hydrazone substrate adsorbs onto the surface of the heterogeneous MnO₂ oxidant.

-

Single Electron Transfer (SET): A single electron is transferred from the hydrazone nitrogen to a manganese(IV) center, generating a radical cation intermediate and reducing the manganese to Mn(III).

-

Deprotonation & Second SET: A proton is lost from the nitrogen, followed by a second single electron transfer to another Mn(IV) center (or the same center in a subsequent step), forming a diazene intermediate.

-

Tautomerization: The diazene intermediate tautomerizes to the more stable, conjugated diazo isomer.

-

Desorption: The final diazo product desorbs from the manganese oxide surface, which is subsequently removed by filtration.

The causality for using activated MnO₂ lies in its high surface area and optimal crystal lattice structure, which are crucial for efficient adsorption and catalysis of the electron transfer steps.[6]

Figure 1: Proposed mechanism for the oxidation of a hydrazone to a diazo compound using manganese dioxide.

Experimental Protocols

This synthesis is performed in two sequential steps: formation of the hydrazone intermediate followed by its oxidation.

Step 1: Synthesis of Methyl 2-(3-bromophenyl)-2-(hydrazinylidene)acetate

This step involves the condensation of the parent α-keto ester with hydrazine hydrate. The reaction is typically straightforward and high-yielding.[7]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Quantity |

| Methyl 2-(3-bromophenyl)-2-oxoacetate | ≥97% | Sigma-Aldrich | 81316-36-1 | 5.00 g (20.6 mmol) |

| Hydrazine monohydrate (~64% N₂H₄) | Reagent Grade | Sigma-Aldrich | 7803-57-8 | 1.1 mL (22.7 mmol) |

| Ethanol (EtOH), 200 proof | ACS Grade | Fisher Scientific | 64-17-5 | 50 mL |

| Diethyl ether (Et₂O) | Anhydrous | Sigma-Aldrich | 60-29-7 | For washing |

| Round-bottom flask (100 mL) | - | - | - | 1 |

| Magnetic stir bar | - | - | - | 1 |

| Ice-water bath | - | - | - | 1 |

| Büchner funnel and filter flask | - | - | - | 1 |

Protocol:

-

Setup: Place the magnetic stir bar and methyl 2-(3-bromophenyl)-2-oxoacetate (5.00 g, 20.6 mmol) into the 100 mL round-bottom flask.

-

Dissolution: Add 50 mL of ethanol to the flask and stir the mixture at room temperature until the solid is fully dissolved.

-

Cooling: Cool the resulting solution in an ice-water bath to 0 °C.

-

Hydrazine Addition: While stirring vigorously, add hydrazine monohydrate (1.1 mL, 22.7 mmol, 1.1 equiv) dropwise over 5 minutes. A precipitate will likely form upon addition.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2 hours.

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted starting material and residual hydrazine.

-

Drying: Dry the white solid product under high vacuum to a constant weight. The product is typically used in the next step without further purification.

Step 2: Synthesis of Methyl 2-(3-bromophenyl)-2-diazoacetate

This protocol uses activated manganese dioxide for the dehydrogenation of the hydrazone. The choice of a non-polar solvent like dichloromethane is critical to prevent side reactions and facilitate product isolation.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Quantity |

| Hydrazone from Step 1 | - | - | - | ~20.6 mmol (max) |

| Manganese Dioxide, Activated | ≥85% | Sigma-Aldrich | 1313-13-9 | 26.8 g (308 mmol) |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | 75-09-2 | 150 mL |

| Celite® 545 | - | Sigma-Aldrich | 68855-54-9 | For filtration pad |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 | For drying |

| Round-bottom flask (250 mL) | - | - | - | 1 |

| Magnetic stir bar | - | - | - | 1 |

| Sintered glass funnel or Büchner funnel | - | - | - | 1 |

| Rotary evaporator | - | - | - | 1 |

Protocol:

-

Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add the dried hydrazone from Step 1.

-

Solvent Addition: Add 150 mL of anhydrous dichloromethane. Stir to dissolve the hydrazone as much as possible (it may not dissolve completely).

-

Oxidant Addition: In a single portion, add activated manganese dioxide (26.8 g, ~15 equiv). The large excess is typical for MnO₂ oxidations to ensure the reaction goes to completion.[4]

-

Reaction: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the hydrazone spot and the appearance of a new, less polar product spot indicates reaction completion. This typically takes 2-4 hours.

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® in a sintered glass funnel or a Büchner funnel to remove the manganese dioxide and its byproducts.

-

Washing: Wash the filter cake thoroughly with additional dichloromethane (~50 mL) until the filtrate runs colorless to ensure complete recovery of the product.

-

Drying: Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Concentration: Carefully concentrate the solution under reduced pressure using a rotary evaporator. Crucially, the bath temperature should not exceed 30 °C due to the potential thermal instability of diazo compounds.[3]

-

Final Product: The resulting product, methyl 2-(3-bromophenyl)-2-diazoacetate, is typically an orange or reddish oil and is often pure enough for subsequent use. If necessary, it can be purified by flash column chromatography on silica gel, but this should be done quickly as diazo compounds can degrade on silica.

Overall Workflow and Expected Results

Figure 2: Overall experimental workflow for the two-step synthesis.

Expected Data

| Parameter | Expected Result |

| Appearance | Orange to reddish-brown oil. |

| Overall Yield | 75-90% over two steps. |

| IR Spectroscopy | ~2110 cm⁻¹ (strong, sharp, characteristic N≡N stretch of the diazo group) , ~1715 cm⁻¹ (C=O stretch of the ester). |

| ¹H NMR (CDCl₃) | δ ~7.5-7.2 (m, 4H, Ar-H), δ ~3.85 (s, 3H, -OCH₃). The absence of N-H protons from the hydrazone precursor is a key indicator of reaction completion. |

| ¹³C NMR (CDCl₃) | δ ~165 (C=O), δ ~135-122 (Ar-C), δ ~52 (-OCH₃). The diazo-substituted carbon (C=N₂) typically appears at a relatively low field, around δ 60-70. |

Safety and Handling

-

Hydrazine Monohydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Diazo Compounds: Are toxic and potentially explosive.[2] While stabilized diazoesters are safer than diazoalkanes, they can decompose violently upon heating, exposure to strong acids, or contact with sharp metal surfaces. Never heat the final product above 50 °C.[3] Avoid using ground-glass joints when distilling or transferring diazo compounds if possible. It is best to use the product immediately in the next reaction or store it in a solution in the freezer for a short period.

-

Dichloromethane (DCM): Is a volatile and suspected carcinogen. All operations involving DCM should be conducted within a fume hood.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 (Hydrazone) | Incomplete reaction; product is somewhat soluble in ethanol. | Increase reaction time. Minimize the amount of cold solvent used for washing the precipitate. |

| Incomplete reaction in Step 2 | Inactive MnO₂; insufficient amount of MnO₂. | Use freshly opened or properly stored activated MnO₂. Increase the equivalents of MnO₂ to 20 or even 25 equivalents and extend the reaction time. |

| Product decomposition during workup | Overheating during solvent removal; prolonged exposure to silica gel during chromatography. | Ensure the rotary evaporator bath temperature is below 30 °C. If chromatography is necessary, use a short plug of silica and elute quickly. |

| Broad NMR peaks in final product | Presence of paramagnetic Mn(II/III) species due to incomplete filtration. | Re-dissolve the product in a solvent like ether, re-filter through Celite®, and re-concentrate. |

References

-

Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

A Mild and Efficient Protocol for the Oxidation of Hydrazones to Diazo Compounds via Copper Catalysis. Synfacts. Available at: [Link]

-

Copper-Catalyzed Oxidation of Hydrazones to Diazo Compounds Using Oxygen as Terminal Oxidant. NSF Public Access Repository. Available at: [Link]

-

Copper-Catalyzed Oxidation of Hydrazones to Diazo Compounds Using Oxygen as the Terminal Oxidant. ACS Catalysis. Available at: [Link]

-

Synthesis of trisubstituted hydrazine via MnO2-promoted oxidative coupling of N,N-disubstituted hydrazine and boronic ester. Organic & Biomolecular Chemistry. Available at: [Link]

-

Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. PMC. Available at: [Link]

-

Potassium N-Iodo p-Toluenesulfonamide (TsNIK, Iodamine-T): A New Reagent for the Oxidation of Hydrazones to Diazo Compounds. PMC. Available at: [Link]

-

ChemInform Abstract: A Simple One-Pot Preparation of Diazoacetoacetate Derivatives from Aldehydes. ResearchGate. Available at: [Link]

-

Acid-Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: An Investigation on the Synthesis of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters. The Journal of Organic Chemistry. Available at: [Link]

-

Diazo compound synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

-

Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Organic Letters. Available at: [Link]

-

Oxidation with metal oxides. III. Oxidation of diamines and hydrazines with manganese dioxide. The Journal of Organic Chemistry. Available at: [Link]

-

Methyl 2-(3-bromophenyl)acetate. PubChem. Available at: [Link]

- Direct synthesis of hydrazones by visible light mediated aerobic oxid

-

Oxidation of phenylhydrazones with manganese dioxide. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of Diazo Compounds. Organic Chemistry Portal. Available at: [Link]

-